molecular formula C19H21FN2O2 B7581124 [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester

Cat. No. B7581124
M. Wt: 328.4 g/mol
InChI Key: UGTOBILEWVUNBN-UHFFFAOYSA-N
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Description

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester, also known as FPBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPBA is a derivative of piperazine and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester is not fully understood, but it has been found to interact with the dopamine D2 receptor, as well as other receptors in the brain. It has been suggested that [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester may act as a partial agonist or antagonist at the dopamine D2 receptor, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester has been found to have various biochemical and physiological effects, including the modulation of dopamine release and uptake in the brain. It has also been found to affect the activity of other neurotransmitters, such as serotonin and glutamate. In addition, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester has been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for the dopamine D2 receptor, as well as its potential for off-target effects.

Future Directions

There are several future directions for the study of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester, including the development of more potent and selective derivatives for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester and its effects on other neurotransmitter systems. Finally, the potential use of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester as a tool for studying the dopamine D2 receptor and other brain receptors should be explored.
Conclusion
In conclusion, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been synthesized through various methods and has been found to interact with the dopamine D2 receptor and other receptors in the brain. [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester has various biochemical and physiological effects, including the modulation of dopamine release and uptake in the brain. It has advantages and limitations for lab experiments and several future directions for further study.

Synthesis Methods

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester can be synthesized through various methods, including the reaction of 4-fluoroaniline with benzyl chloroformate to form 4-(4-fluorophenyl)-N-benzylcarbamoyl chloride, which is then reacted with piperazine to form [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester. Another method involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine, which is then reacted with chloroacetic acid and benzyl alcohol to form [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester.

Scientific Research Applications

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to have potential as a scaffold for the design of new drugs, particularly for the treatment of psychiatric disorders. [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester has also been studied for its potential as a ligand for the dopamine D2 receptor, which is involved in the regulation of mood, cognition, and reward.

properties

IUPAC Name

benzyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOBILEWVUNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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